Diisooctyl phthalate-d4

Vue d'ensemble

Description

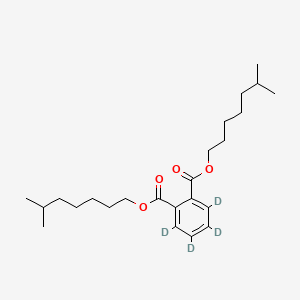

Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 is a deuterated form of diisooctyl phthalate, a commonly used plasticizer. The compound has the molecular formula C24D4H34O4 and a molecular weight of 394.58 g/mol . It is primarily used in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling.

Applications De Recherche Scientifique

Environmental Analysis

Chemical Tracing and Monitoring

Bis(6-methylheptyl) phthalate-3,4,5,6-d4 serves as an isotope-labeled standard in environmental studies. Its primary role is to trace the presence and degradation of phthalates in environmental samples. The isotopic labeling allows for precise quantification of phthalate esters in complex matrices such as soil, water, and biological tissues.

- Case Study : A study conducted on the degradation pathways of phthalates highlighted the use of isotopically labeled compounds to track metabolic processes in microbial communities. The findings indicated that Bis(6-methylheptyl) phthalate-3,4,5,6-d4 could effectively monitor biotic degradation mechanisms in contaminated environments .

Cosmetic Formulation

Stabilizer and Plasticizer

In cosmetic formulations, phthalates are commonly utilized as plasticizers and stabilizers to enhance the texture and longevity of products. Bis(6-methylheptyl) phthalate-3,4,5,6-d4 can be incorporated into creams and lotions to improve their sensory attributes and stability.

- Formulation Insights : Research has shown that the inclusion of phthalates in cosmetic formulations can significantly affect the product's rheological properties. For instance, formulations containing this compound demonstrated improved consistency and reduced greasiness .

Reference Material for Analytical Chemistry

Standardization in Analytical Methods

As a certified reference material (CRM), Bis(6-methylheptyl) phthalate-3,4,5,6-d4 is crucial for ensuring accuracy in analytical techniques such as gas chromatography and mass spectrometry. It provides a benchmark for calibrating instruments and validating methods used to detect phthalates in various samples.

- Application Example : In a study assessing phthalate levels in consumer products, researchers utilized Bis(6-methylheptyl) phthalate-3,4,5,6-d4 as a standard to calibrate their analytical methods. This ensured reliable detection limits and accurate quantification of phthalates across different product categories .

Health Risk Assessment

Toxicological Studies

Research into the health effects of phthalates has intensified due to concerns over their endocrine-disrupting properties. Bis(6-methylheptyl) phthalate-3,4,5,6-d4 is often used in toxicological studies to understand the mechanisms by which phthalates may influence metabolic functions and reproductive health.

- Research Findings : A comprehensive review indicated that exposure to certain phthalates correlates with adverse health outcomes such as metabolic syndrome and reproductive disorders. Studies utilizing isotopically labeled compounds like Bis(6-methylheptyl) phthalate-3,4,5,6-d4 have been instrumental in elucidating these relationships .

Mécanisme D'action

Target of Action

Diisooctyl phthalate-d4, also known as DiDP, is a high-molecular-weight phthalate primarily used as a plasticizer for plastics . It is associated with endocrine disruption and various metabolic diseases . The primary targets of this compound are the endocrine system and metabolic processes within the body .

Mode of Action

This compound interacts with its targets by being metabolized into various metabolites, including mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) . These metabolites interact with the endocrine system and metabolic processes, potentially leading to disruptions .

Biochemical Pathways

This compound is metabolized into MiDP, MHiDP, MCiNP, and MOiDP . These metabolites are involved in various biochemical pathways, affecting the endocrine system and metabolic processes . The degradation pathway of DiDP was analyzed, and it was found that DiDP was decomposed into phthalates and then further to Phthalic acid (PA). PA was oxidized, dehydrogenated, and decarboxylated into protocatechins, further entered the TCA cycle through orthotopic ring opening .

Pharmacokinetics

This compound is rapidly and extensively metabolized to its metabolites . The major metabolite excreted in the urine was MCiNP, suggesting that it could be a useful biomarker . This compound and its major metabolites were also distributed in various tissues in significant quantities .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to endocrine disruption and metabolic diseases . The specific effects can vary depending on the individual’s health, age, and other factors.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Exposure to this compound in the environment has become common with the increasing use of plastics around the world . The compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .

Analyse Biochimique

Biochemical Properties

Diisooctyl phthalate-d4 plays a significant role in biochemical reactions, particularly in the study of phthalate metabolism. It interacts with various enzymes and proteins involved in the degradation of phthalates. For instance, enzymes such as phthalate dioxygenase and phthalate dehydrogenase are known to catalyze the breakdown of phthalates into less harmful compounds. This compound is hydrolyzed by these enzymes into monoesters and subsequently into phthalic acid, which is further metabolized through the tricarboxylic acid cycle . The interactions between this compound and these enzymes are primarily based on substrate-enzyme binding, where the compound fits into the active site of the enzyme, facilitating its breakdown.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can disrupt endocrine signaling by mimicking or inhibiting the action of natural hormones, leading to altered gene expression and metabolic imbalances . This disruption can result in various cellular effects, including changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound has been observed to affect the activity of antioxidant enzymes such as superoxide dismutase, catalase, and peroxidase, which play crucial roles in maintaining cellular redox balance .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to nuclear receptors such as the peroxisome proliferator-activated receptors, which regulate the expression of genes involved in lipid metabolism and inflammation . This binding can either activate or inhibit the receptor’s activity, resulting in altered gene expression patterns. Additionally, this compound can inhibit the activity of enzymes involved in steroidogenesis, leading to reduced synthesis of steroid hormones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of metabolites such as monoesters and phthalic acid . Long-term exposure to this compound in in vitro and in vivo studies has been associated with persistent changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects on cellular function. At higher doses, it can induce toxic effects, including reproductive toxicity, endocrine disruption, and metabolic disturbances . Threshold effects have been observed, where specific doses of this compound result in significant changes in gene expression and enzyme activity . Toxicity studies in animal models have shown that high doses of this compound can lead to adverse effects such as liver damage, reduced fertility, and developmental abnormalities .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is initially hydrolyzed by esterases to form monoesters, which are further metabolized to phthalic acid . Phthalic acid is then processed through the tricarboxylic acid cycle, where it undergoes decarboxylation and oxidation to produce energy . Enzymes such as phthalate dioxygenase and phthalate dehydrogenase play crucial roles in these metabolic pathways, facilitating the breakdown and removal of this compound from the system .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is often bound to transport proteins such as albumin in the bloodstream . Once inside the cell, this compound can accumulate in lipid-rich compartments such as the endoplasmic reticulum and lipid droplets . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue affinity, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound is primarily localized in the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism and detoxification . Additionally, this compound can be found in lipid droplets, where it may influence lipid storage and mobilization . The localization of this compound is directed by targeting signals and post-translational modifications that facilitate its transport to specific cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 is synthesized by esterification of phthalic anhydride with deuterated isooctanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of diisooctyl phthalate-d4 follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation and crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 undergoes several types of chemical reactions, including:

Substitution: The ester groups in this compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Phthalic acid and deuterated isooctanol.

Oxidation: Phthalic acid and other oxidation products.

Substitution: Various substituted phthalates depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dioctyl phthalate: Another commonly used plasticizer with similar properties but without deuterium labeling.

Diisononyl phthalate: A plasticizer with a slightly different alkyl chain length, leading to different physical properties.

Diisodecyl phthalate: A plasticizer with a longer alkyl chain, providing enhanced flexibility and durability.

Uniqueness

Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. This labeling allows for precise quantification and differentiation from non-deuterated compounds in complex mixtures .

Activité Biologique

Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 is a deuterated phthalate compound primarily utilized in research for tracing and quantifying phthalate exposure in biological systems. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Overview of Bis(6-methylheptyl) Phthalate-3,4,5,6-d4

Chemical Structure and Properties:

- Molecular Formula: C22H34O4

- Deuteration: Contains deuterium isotopes at positions 3, 4, 5, and 6 of the phthalate backbone.

- Uses: Commonly used in environmental monitoring and toxicology due to its isotopic labeling which enhances detection sensitivity.

Target Interactions

Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 interacts with various biological receptors and enzymes. It is known to mimic or inhibit hormonal activities by binding to endocrine receptors such as estrogen and androgen receptors. This interaction can lead to significant alterations in cellular signaling pathways and gene expression.

Metabolic Pathways

The compound undergoes hydrolysis to yield phthalic acid and corresponding alcohols. It is metabolized into several active monoesters that play a role in endocrine disruption:

- Mono-isodecyl-phthalate (MiDP)

- Mono-hydroxy-isodecyl-phthalate (MHiDP)

- Mono-carboxy-isononyl-phthalate (MCiNP)

- Mono-oxo-isodecyl-phthalate (MOiDP)

These metabolites are implicated in various toxicological effects, particularly through their action as peroxisome proliferator-activated receptor alpha (PPARα) agonists, which have been linked to liver hypertrophy and tumor induction in rodent models .

Endocrine Disruption

Phthalates like Bis(6-methylheptyl) Phthalate-3,4,5,6-d4 are recognized for their potential to disrupt endocrine functions. They interfere with testosterone homeostasis by inhibiting the release of key hormones and altering gene expression related to steroid metabolism. This disruption can lead to reproductive toxicity observed in various animal studies .

Cellular Impact

The compound affects various cell types by influencing:

- Cell Signaling Pathways: Alters pathways involved in lipid metabolism and inflammation.

- Gene Expression: Modifies the transcription of genes associated with steroidogenesis and lipid metabolism.

Toxicological Assessments

A study examining the toxicological profile of phthalates highlighted the liver effects associated with PPARα activation. While rodent studies indicated significant liver toxicity, the relevance to human health remains debated due to differences in metabolic responses between species .

Risk Assessment Frameworks

Research integrating exposure data with toxicity assessments has established methodologies for cumulative risk assessment of phthalates. These frameworks utilize both in vitro and in silico approaches to evaluate potential health risks associated with phthalate exposure .

Data Summary

| Biological Activity | Findings |

|---|---|

| Endocrine Disruption | Alters testosterone levels; affects reproductive health |

| Metabolic Pathways | Hydrolysis leads to active metabolites involved in endocrine disruption |

| Cellular Effects | Influences gene expression related to lipid metabolism and inflammation |

| Toxicological Effects | Linked to liver hypertrophy and tumor induction in rodent models |

Propriétés

IUPAC Name |

bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3/i9D,10D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFPVINAQGWBRJ-MIQLSMKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCC(C)C)C(=O)OCCCCCC(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334435 | |

| Record name | Bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2209087-06-7 | |

| Record name | Bis(6-methylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.